(S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide
Description
(S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide is a chiral amide derivative characterized by an (S)-configured amino group, an isopropyl substituent, and a 2-methyl-benzyl moiety on the amide nitrogen.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-methylphenyl)methyl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-10(2)16(14(17)12(4)15)9-13-8-6-5-7-11(13)3/h5-8,10,12H,9,15H2,1-4H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAUQAUUGNQGFJ-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C(C)C)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN(C(C)C)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Aminopropionic acid, isopropylamine, and 2-methylbenzyl chloride.
Amidation Reaction: The (S)-2-Aminopropionic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride is then reacted with isopropylamine to form the intermediate amide.
Alkylation: The intermediate amide is then alkylated with 2-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can be performed on the benzyl group using reagents like sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Azides or methoxy derivatives.
Scientific Research Applications
(S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and protein-ligand interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The presence of the chiral center and the specific functional groups allows for selective binding to target proteins, influencing their conformation and function.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features
Key Research Findings and Implications
Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy analog () exhibits higher polarity than the target compound due to the methoxy group, which could enhance solubility in polar solvents but reduce membrane permeability .
Heterocyclic Systems: The thiophene-containing analog () introduces sulfur-based aromaticity, which may enhance binding to metal ions or aromatic receptors. However, thiophene rings are prone to oxidative metabolism, limiting in vivo stability .
The 2-methyl-benzyl group in the target compound provides moderate steric bulk, balancing receptor affinity and synthetic accessibility .
Functional Group Reactivity: The nitro group in may confer redox activity, useful in prodrug designs but posing risks of genotoxicity .
Biological Activity
(S)-2-Amino-N-isopropyl-N-(2-methyl-benzyl)-propionamide is a chiral compound with promising biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H22N2, indicating the presence of an amino group, an isopropyl side chain, and a 2-methyl-benzyl substituent. The compound's stereochemistry contributes significantly to its biological activity, influencing its interaction with various biological targets.
The mechanism of action for this compound involves its ability to modulate enzyme functions and interact with specific receptors. It is hypothesized that the compound can bind to enzymes or proteins involved in various physiological processes, leading to altered biological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Modulation : Similar compounds have been studied for their effects on enzyme functions, particularly as modulators of monoamine oxidase (MAO) activity, which plays a critical role in neurotransmitter metabolism .
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Antitumor Activity : Certain analogs have demonstrated antitumor effects, indicating the compound's potential in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their implications for activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Isopropyl group, 2-methyl-benzyl substituent | Chiral center enhances binding affinity |
| N-Isopropyl-3-(4-methylthio)aniline | Aniline derivative with methylthio substitution | Different functional groups affecting reactivity |
| N-(4-Bromo-benzyl)-N-isopropyl-propionamide | Brominated benzyl moiety | Enhanced reactivity and potential biological activity |
These variations illustrate how modifications in the structure can lead to differing pharmacological profiles.
Case Studies
- Anticonvulsant Activity : A study explored the SAR of similar compounds and found that small structural changes significantly influenced anticonvulsant activity in rodent models. The introduction of specific functional groups enhanced protective effects against seizures .
- MAO-B Inhibition : Research on related compounds indicated that certain derivatives exhibited strong inhibitory activity against MAO-B, which is implicated in neurodegenerative diseases such as Parkinson's disease. The best-performing compounds showed IC50 values comparable to established MAO-B inhibitors like safinamide .
- Antimicrobial Efficacy : Investigations into antimicrobial properties revealed that specific derivatives of this compound displayed notable effectiveness against resistant bacterial strains, highlighting their potential as new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
